Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O5S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate involves multi-step chemical reactions, highlighting the compound's complex structure and potential for chemical modifications. The compound's structure has been analyzed through techniques like crystallography, providing insights into its molecular conformation and interaction potential (Faizi, Ahmad, & Golenya, 2016). Structural analysis is crucial for understanding the compound's chemical behavior and potential biological interactions.
Antimicrobial Activity
Research on derivatives of ethyl piperazine-1-carboxylate, such as those containing fluoro and chloro substituents, has shown promising antimicrobial properties. These studies have focused on synthesizing novel compounds to explore their potential as antimicrobial agents, contributing to the development of new antibiotics and antimicrobial substances (Basoğlu et al., 2013; Patel, Patel, & Chauhan, 2007).
Anticancer Potential
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their potential as anticancer agents. These compounds have been evaluated for their anticancer activity, showing promising results in inhibiting the growth of cancer cells. Such research is essential for developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
Analytical Applications
This compound and its derivatives have been utilized in developing analytical methods for liquid chromatography. These compounds serve as derivatization agents, enhancing the detection and analysis of various analytes in complex samples. This application is crucial for advancing analytical chemistry, facilitating more accurate and sensitive analytical techniques (Wu et al., 1997).
Mechanism of Action
Target of Action
It is known that compounds containing the piperazine ring, such as this one, have a broad spectrum of biological activities . They are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
Compounds with a piperazine ring are known for their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds . These properties allow them to adjust their molecular physicochemical properties, enhancing their interaction with their targets .
Biochemical Pathways
Compounds with a piperazine ring are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The water solubility of compounds with a piperazine ring suggests that they may have good bioavailability .
Result of Action
Compounds with a piperazine ring are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of compounds with a piperazine ring, such as their water solubility and capacity for the formation of hydrogen bonds, suggest that they may be influenced by environmental factors such as ph and temperature .
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O5S/c1-2-23-16(20)18-8-10-19(11-9-18)25(21,22)13-3-12-24-15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHTIRJDOZXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.